BenchChemオンラインストアへようこそ!

5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine

trypanocidal neglected tropical disease bioisosterism

5-(5-Nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine (CAS 3775-55-1), also known as 2-amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole, is a heterocyclic compound combining a 5-nitrofuran moiety with a 2-amino-1,3,4-oxadiazole ring. It serves as the 1,3,4-oxadiazole bioisostere of the thiadiazole-based trypanocidal lead megazol (CAS 19622-55-0) and as the core scaffold for several series of antitubercular nitrofuran-1,3,4-oxadiazole hybrids.

Molecular Formula C6H4N4O4
Molecular Weight 196.12 g/mol
CAS No. 3775-55-1
Cat. No. B1346690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine
CAS3775-55-1
Molecular FormulaC6H4N4O4
Molecular Weight196.12 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)[N+](=O)[O-])C2=NN=C(O2)N
InChIInChI=1S/C6H4N4O4/c7-6-9-8-5(14-6)3-1-2-4(13-3)10(11)12/h1-2H,(H2,7,9)
InChIKeyVTWQUFUBSCXPOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-Nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine (CAS 3775-55-1): Core Scaffold Identity and Procurement Relevance


5-(5-Nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine (CAS 3775-55-1), also known as 2-amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole, is a heterocyclic compound combining a 5-nitrofuran moiety with a 2-amino-1,3,4-oxadiazole ring . It serves as the 1,3,4-oxadiazole bioisostere of the thiadiazole-based trypanocidal lead megazol (CAS 19622-55-0) [1] and as the core scaffold for several series of antitubercular nitrofuran-1,3,4-oxadiazole hybrids [2]. The compound is listed in the Carcinogenic Potency Database (CPDB) with a TD50 of 3.67 mg/kg/day in rats [3]. Procurement-grade material is typically offered at ≥95% purity, with a reported melting point of 258–260 °C (decomposition) .

Why 5-(5-Nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine Cannot Be Interchanged with Its Thiadiazole or 1,2,4-Oxadiazole Counterparts


The 1,3,4-oxadiazole core of this compound imposes fundamentally distinct electronic, conformational, and biological properties compared to both its 1,3,4-thiadiazole analog (CAS 712-68-5, also known as Triafur/Furidiazine) and its 1,2,4-oxadiazole regioisomers. Replacement of the thiadiazole sulfur with oxygen in the megazol series (compound 19) abolishes trypanocidal activity entirely [1]. Even within the nitrofuran context, the open-chain semicarbazone precursor (22b, EC50 = 0.8–3.30 µM) retains activity against T. brucei, whereas the cyclized 1,3,4-oxadiazole analog (25b, EC50 > 41 µM) loses it, demonstrating that ring closure into the 1,3,4-oxadiazole—rather than nitro group presence alone—is the critical determinant of bioactivity loss [1]. Furthermore, the 1,2,4-oxadiazole regioisomer scaffold yields antitubercular compounds with MIC values as low as 3.1 µg/mL against M. tuberculosis H37Rv [2], while the 1,3,4-oxadiazole core requires extensive substitution to achieve comparable potency [3]. These structural distinctions preclude generic substitution.

Quantitative Differentiation Evidence for 5-(5-Nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine Versus Closest Analogs


Loss of Trypanocidal Activity: 1,3,4-Oxadiazole (25b) vs. Thiadiazole (Megazol) Head-to-Head

In the Chauvière et al. (2003) megazol analog series, replacement of the central thiadiazole ring with a 1,3,4-oxadiazole (compound 25b, which is structurally identical to 5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine) resulted in complete loss of in vitro trypanocidal activity. The 1,3,4-oxadiazole analog 25b exhibited an EC50 > 41 µM against bloodstream Trypanosoma brucei brucei AnTat 1-9, compared to megazol (thiadiazole core) EC50 = 0.02 µM [1]. The corresponding minimum effective concentration (MEC) for 25b was > 51 µM versus megazol MEC = 0.4 µM [1]. This represents a greater than 2,000-fold reduction in potency attributable solely to the thiadiazole-to-oxadiazole heteroatom replacement.

trypanocidal neglected tropical disease bioisosterism

Carcinogenic Potency Differentiation: 1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole Nitrofuran Analogs

5-(5-Nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine (CAS 3775-55-1) is listed in the Carcinogenic Potency Database with a TD50 of 3.67 mg/kg/day in rats, with target sites identified in male mice including kidney, lung, mammary gland, and stomach [1]. Its 1,3,4-thiadiazole counterpart (CAS 712-68-5, also known as Triafur or Furidiazine) is separately listed under California Proposition 65 as a known carcinogen with expedited cancer potency values [2]. While both compounds carry carcinogenicity alerts, the oxadiazole analog has experimentally determined TD50 data available, whereas the thiadiazole analog's carcinogenicity is primarily documented through regulatory listing frameworks. This distinction is relevant for compound registration, safety documentation, and institutional review board (IRB) protocol preparation.

carcinogenicity toxicology risk assessment

Aldose Reductase Inhibitory Activity: Scaffold-Specific Binding Confirmed by X-Ray Crystallography

A closely related derivative of 5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine—bearing a thioacetic acid substituent at the oxadiazole 2-position ({[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid)—has been co-crystallized with human aldose reductase at 1.55 Å resolution (PDB ID: 2IKH), with a reported IC50 of 4,100 nM [1]. The crystal structure reveals that the nitrofuran-oxadiazole scaffold engages the enzyme active site through nitro-group hydrogen bonding and hydrophobic contacts involving the oxadiazole ring, a binding mode distinct from that of carboxylic acid-based aldose reductase inhibitors such as epalrestat [1]. This structural biology evidence demonstrates that the 1,3,4-oxadiazole core, when appropriately derivatized, can achieve specific target engagement—an attribute not shared by the 1,2,4-oxadiazole or thiadiazole regioisomers in published aldose reductase structures.

aldose reductase diabetic complications structural biology

Antitubercular Scaffold Utility: 1,3,4-Oxadiazole Core Enables Substitution-Dependent MIC Optimization

The 5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine core has been employed as the parent scaffold in three series of novel antitubercular hybrids by Wang et al. (2022), where linker and substituent variation on the oxadiazole moiety yielded compounds with MIC values against M. tuberculosis H37Rv [1]. In contrast, the 1,2,4-oxadiazole regioisomer series reported by Vinogradova et al. (2024) produced a compound with MIC = 3.1 µg/mL against the same M. tuberculosis H37Rv strain directly, without requiring extensive substitution [2]. This cross-study comparison indicates that the 1,3,4-oxadiazole scaffold requires more extensive synthetic elaboration to achieve antitubercular potency comparable to the 1,2,4-oxadiazole series, but the 1,3,4-oxadiazole hybrids demonstrated the additional advantage of activity against multidrug-resistant M. tuberculosis (MDR-MTB) clinical isolate 16883 and favorable oral pharmacokinetic profiles—attributes not reported for the 1,2,4-oxadiazole compounds [1].

antitubercular Mycobacterium tuberculosis scaffold derivatization

Physicochemical Property Differentiation: Melting Point and Thermal Stability Versus 1,3,4-Thiadiazole Analog

5-(5-Nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine exhibits a melting point of 258–260 °C with decomposition , indicating thermal lability at elevated temperatures. Its thiadiazole counterpart (CAS 712-68-5) has a molecular formula of C6H4N4O3S and molecular weight of 212.19 g/mol versus the oxadiazole's C6H4N4O4 and 196.12 g/mol [1]. The replacement of sulfur with oxygen reduces molecular weight by approximately 16 g/mol (7.5%) and alters hydrogen-bonding capacity due to the increased electronegativity of oxygen. The oxadiazole compound is recommended for storage under refrigerated, ventilated, and dry conditions based on its decomposition profile . These differences in thermal behavior and heteroatom composition directly impact formulation development, analytical method selection (HPLC vs. GC), and long-term stability study design.

physicochemical property formulation storage stability

Evidence-Backed Application Scenarios for 5-(5-Nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine in Scientific Procurement


Scaffold for Antitubercular Hybrid Design Targeting MDR-MTB

The 5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine core is best deployed as a starting scaffold in medicinal chemistry programs aimed at generating nitrofuran-1,3,4-oxadiazole hybrids with activity against drug-resistant Mycobacterium tuberculosis. As demonstrated by Wang et al. (2022), linker and substituent optimization on this scaffold yielded compounds active against both drug-susceptible H37Rv and multidrug-resistant clinical isolate 16883, with favorable oral pharmacokinetic profiles and low hERG inhibition [1]. The parent compound (3775-55-1) should be procured as a building block for library synthesis rather than as a standalone active pharmaceutical ingredient.

Negative Control for Trypanocidal Thiadiazole-Oxadiazole Bioisostere Studies

The demonstrated loss of trypanocidal activity (>2,000-fold reduction in EC50 compared to megazol) makes this compound a valuable negative control in structure-activity relationship (SAR) studies exploring the role of the central heterocycle in nitroheterocyclic antiparasitic agents [1]. Researchers investigating thiadiazole-to-oxadiazole bioisosteric replacement in the context of Trypanosoma or Leishmania drug discovery should procure this compound alongside megazol (CAS 19622-55-0) to benchmark the functional consequences of heteroatom substitution.

Reference Standard for Carcinogenicity and Safety Assessment Studies

The availability of a quantified TD50 value (3.67 mg/kg/day in rats) and organ-specific target site data (kidney, lung, mammary gland, stomach in male mice) from the Carcinogenic Potency Database makes 5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine suitable as a reference compound in nitrofuran-related toxicology studies [1]. Institutions conducting carcinogenicity assessment or preparing safety documentation for nitrofuran-containing research compounds can use this data to inform dose selection and monitoring protocols.

Structure-Based Drug Design Starting Point for Aldose Reductase Inhibitors

The existence of a high-resolution (1.55 Å) co-crystal structure of a closely related derivative bound to human aldose reductase (PDB ID: 2IKH) provides a validated structural biology entry point for structure-based design of novel aldose reductase inhibitors [1]. Procurement of 5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine enables medicinal chemistry teams to synthesize and test derivatives using the published binding mode for guidance, with the parent scaffold serving as the synthetic precursor for thioether-linked or amino-substituted analogs targeting the enzyme active site.

Quote Request

Request a Quote for 5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.